N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide
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Overview
Description
N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(2-chlorophenyl)-2-methoxyethanol with sulfonyl chloride to form the corresponding sulfonate ester. This intermediate is then reacted with 4-amino-3-methylphenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be integrated into the production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory properties and potential use in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for the growth and replication of bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A widely used antibacterial agent with a similar mechanism of action.
Sulfasalazine: An anti-inflammatory drug used in the treatment of rheumatoid arthritis and inflammatory bowel disease.
Sulfadiazine: Another antibacterial agent used in the treatment of various infections.
Properties
IUPAC Name |
N-[4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-10-14(21-13(2)22)8-9-18(12)26(23,24)20-11-17(25-3)15-6-4-5-7-16(15)19/h4-10,17,20H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKRZZLBLRGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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